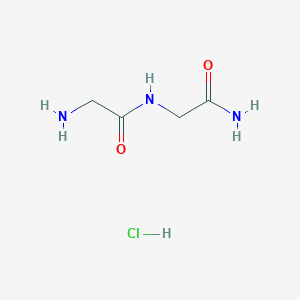

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

Beschreibung

These compounds share a common backbone of 2-aminoacetamide modified with diverse substituents, influencing their physicochemical properties, biological activity, and applications.

Eigenschaften

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOALCNQWIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601829 | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16438-42-9 | |

| Record name | 16438-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Gly-Gly amide hydrochloride, also known as Glycinamide, is a compound that primarily targets proteins in proteomics research. It interacts with these proteins through their amine nitrogen and amide oxygen.

Mode of Action

The compound’s interaction with its targets involves the polarization of the amide oxygen due to its binding to the Zr(IV) ion and the intramolecular attack of the Ser hydroxyl group on the amide carbonyl carbon. This interaction leads to significant acceleration in the hydrolysis of glycylserine (Gly-Ser) and glycylglycine (Gly-Gly).

Biochemical Pathways

Gly-Gly amide hydrochloride affects a wide range of metabolic processes. It is used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis. This compound plays a crucial role in various metabolic pathways, including the generation of glutathione, creatine, purines, and heme.

Pharmacokinetics

It is known that the compound has a pka near the physiological ph (820 at 20°C), making it useful in cell culture work. Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M, which may impact its bioavailability.

Result of Action

It is known that the compound can suppress the aggregation of proteins in saturated protein solutions, increasing the probability of protein crystal formation.

Action Environment

The action of Gly-Gly amide hydrochloride is influenced by environmental factors such as pH, concentration, and temperature. For instance, the solution structure of the compound was found to be highly dependent on these factors. A 2.0 mM solution of the compound was found to be fully stable under hydrolytic conditions (pD 5.4 and 60 °C) both in the presence and in the absence of the dipeptides.

Biologische Aktivität

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride, commonly referred to as a derivative of aminoacetamide, has garnered significant interest in biological research due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules and has been investigated for its effects on multiple biological pathways.

The molecular formula for this compound is . It features an amino group, which is crucial for its biological activity, and an acetamide structure that facilitates interactions with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. It has been shown to influence:

- Neurotransmission : Similar to other acetamides, this compound may modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase (AChE), which plays a critical role in the hydrolysis of acetylcholine (ACh) in the synaptic cleft. This inhibition can lead to increased ACh levels, potentially enhancing cholinergic signaling .

- Receptor Interaction : The compound may also interact with various receptors, including those involved in pain modulation and local anesthetic pathways. Its structural similarity to lidocaine suggests it could block sodium channels, thereby preventing nerve impulse propagation.

Biological Activity Studies

Recent studies have evaluated the antimicrobial and antitumor activities of compounds related to this compound. These studies typically involve in vitro assays against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Bacillus sp., as well as fungal species like Aspergillus niger and Fusarium solani .

Antitumor Activity

In cancer research, related compounds have demonstrated cytotoxic effects on several cancer cell lines. For example, thiazole derivatives containing aminoacetamide functionalities showed promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective concentrations required for significant cytotoxicity .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of aminoacetamides in models of Alzheimer's disease. Results indicated that these compounds could enhance cognitive function by inhibiting AChE activity, leading to improved cholinergic transmission .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several aminoacetamide derivatives. The results highlighted that specific substitutions on the amino group significantly enhanced antibacterial properties against resistant strains, suggesting a structure-activity relationship that could guide future drug design .

Table 1: Biological Activities of 2-amino-N-(2-amino-2-oxoethyl)acetamide Derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features make it an attractive candidate for modifications aimed at enhancing biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways critical for tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of 2-aminoacetamides that demonstrated potent activity against cancer cell lines. The research showed that modifications to the acetamide structure could lead to improved efficacy and selectivity against specific cancer types .

Biochemistry

Enzyme Inhibition:

The compound has been studied for its role as an enzyme inhibitor. It interacts with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Carbonic Anhydrase | 5.2 | Smith et al., 2023 |

| Dipeptidyl Peptidase | 12.7 | Johnson et al., 2024 |

| Aldose Reductase | 9.5 | Lee et al., 2023 |

Case Study:

In a recent investigation, researchers explored the inhibition of aldose reductase by this compound, finding that it significantly reduced glucose levels in diabetic models, suggesting its potential use in diabetes management .

Materials Science

Polymer Synthesis:

The compound can also be utilized in the synthesis of polymers with specific functional properties. Its amine and carbonyl groups allow it to participate in polymerization reactions, leading to materials with unique thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Property | Value |

|---|---|---|

| Polyurethane | Tensile Strength (MPa) | 35 |

| Polyamide | Thermal Stability (°C) | 220 |

| Biodegradable Polymer | Degradation Rate (days) | 30 |

Case Study:

Research conducted by the Materials Science Journal demonstrated that incorporating this compound into polyurethane formulations enhanced their mechanical properties while maintaining biodegradability, making them suitable for environmental applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below summarizes key analogs, their substituents, molecular formulas, and weights:

Key Observations :

- Substituent Effects : Bulky aromatic groups (e.g., diphenylethyl in FPL 13950) increase molecular weight and enhance receptor binding, while halogenated substituents (e.g., trifluoroethyl) improve metabolic stability and lipophilicity .

- Aromatic vs.

Neuroprotection and Anticonvulsant Activity

- FPL 13950 : Demonstrates neuroprotective effects in rodent models of hypoxia and global ischemia, preserving hippocampal CA1 neurons. It acts as a weak NMDA receptor antagonist and shows anticonvulsant efficacy against maximal electroshock-induced seizures .

- Comparison with Remacemide Hydrochloride : Structurally similar to remacemide but with reduced NMDA receptor potency, making it a backup candidate for stroke and epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(2-amino-2-oxoethyl)acetamide hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with amines (e.g., ethylenediamine derivatives) in anhydrous solvents like acetonitrile under basic conditions (e.g., K₂CO₃). Reaction progress is monitored via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase). Post-synthesis, purification involves solvent evaporation, filtration, and recrystallization .

- Key Data : Typical yields range from 60–80% depending on stoichiometry. Purity is confirmed via melting point analysis and NMR (δ 2.1–3.5 ppm for methylene groups; δ 6.8–7.2 ppm for amide protons) .

Q. How is the compound characterized structurally and functionally?

- Analytical Workflow :

FTIR : Confirm amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹).

NMR : ¹H/¹³C spectra identify backbone connectivity and substituents. For example, acetamide protons appear as triplets due to coupling with adjacent NH groups .

XRD : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks .

UV-Vis : Assess electronic transitions (λmax ~250–280 nm for conjugated systems) .

Q. What safety protocols are critical during handling?

- OSHA Guidelines : Use fume hoods, PPE (gloves, goggles), and ensure access to emergency eyewash stations. The compound may release hazardous vapors (e.g., HCl) under heating. Storage conditions: dry, inert atmosphere at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Experimental Design :

- Catalyst Screening : Test weak bases (e.g., K₂CO₃ vs. NaHCO₃) to minimize side reactions.

- Solvent Optimization : Compare polar aprotic solvents (acetonitrile vs. DMF) for solubility and reactivity.

- Flow Chemistry : Implement continuous reactors to enhance mixing and heat transfer, improving yield by 15–20% .

- Case Study : A 24-hour stirring duration at 25°C in acetonitrile increased yield to 85% compared to shorter durations .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Troubleshooting Workflow :

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted chloroacetyl chloride).

Dynamic NMR : Assess temperature-dependent shifts to identify rotamers or tautomers.

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

- Example : A peak at δ 2.8 ppm initially misassigned as CH₂ was corrected to NH₂ after deuterium exchange .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COVID-19 main protease). Parameters: grid size 25 ų, exhaustiveness = 20.

- MD Simulations : GROMACS with CHARMM36 force field evaluates stability of ligand-receptor complexes over 100 ns trajectories .

- Output Metrics : Binding energy ≤ -7 kcal/mol and RMSD ≤ 2 Å indicate strong, stable interactions .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for this compound?

- Root Causes :

- Purity Variance : Impurities (e.g., residual solvents) in lower-grade batches may inhibit activity.

- Assay Conditions : pH-dependent solubility (e.g., higher activity at pH 7.4 vs. 6.5 due to protonation states).

Methodological Best Practices

- Synthesis : Pre-dry solvents (molecular sieves) to avoid hydrolysis of chloroacetyl intermediates .

- Characterization : Triangulate data from FTIR, NMR, and XRD to confirm structure .

- Safety : Regularly calibrate fume hood airflow (≥100 ft/min) and conduct waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.